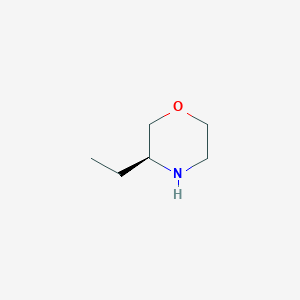

(S)-3-Ethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQWQBSRIAGTJT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650925 | |

| Record name | (3S)-3-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748117-01-3 | |

| Record name | (3S)-3-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-Ethylmorpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of (S)-3-Ethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (S)-3-Ethylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identifiers

This compound is a substituted morpholine with a chiral center at the C-3 position, featuring an ethyl group. The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3S)-3-ethylmorpholine |

| Molecular Formula | C₆H₁₃NO |

| SMILES | CC[C@H]1COCCN1 |

| InChI | InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |

| InChIKey | JBQWQBSRIAGTJT-VKHMYHEASA-N |

| CAS Number | 748117-01-3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical processes. The data presented below has been compiled from various sources. For comparison, data for the related, more common achiral N-ethylmorpholine is also included where available.

Table 2: Physicochemical Properties of this compound

| Property | Value for this compound | Value for N-Ethylmorpholine (for comparison) |

| Molecular Weight | 115.17 g/mol [1][2] | 115.17 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid with an ammonia-like odor[3] |

| Boiling Point | 134 - 135 °C[1] | 138-139 °C |

| Melting Point | Not available | -63 °C[3] |

| Density | 0.91 g/cm³[1] | 0.91 g/mL at 20 °C |

| Solubility | Soluble in water[1] | Moderately soluble in water[3] |

| Flash Point | 32 °C[1] | 83 °F (28.3 °C)[3] |

| Refractive Index | 1.437[1] | 1.441 |

The hydrochloride salt of 3-ethylmorpholine is described as a white crystalline solid that is easily soluble in water and polar organic solvents.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below are representative, generalized protocols for the synthesis and analysis of this compound, based on established methodologies for chiral morpholine derivatives.

The enantioselective synthesis of 3-substituted morpholines can be achieved through various strategies, including the use of chiral starting materials or asymmetric catalysis. A common approach involves the cyclization of a chiral amino alcohol precursor.

Principle: This protocol outlines a potential pathway starting from a chiral amino alcohol. The key steps involve the protection of the amino group, introduction of a suitable leaving group, and subsequent intramolecular cyclization.

Materials:

-

(S)-2-aminobutanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydride (NaH)

-

2-Chloroacetyl chloride

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄, silica gel for chromatography)

Procedure:

-

N-Protection:

-

Dissolve (S)-2-aminobutanol (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of Boc₂O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Perform an aqueous workup and purify the resulting N-Boc protected amino alcohol by column chromatography.

-

-

O-Alkylation:

-

To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add the N-Boc protected amino alcohol (1.0 eq) in THF dropwise.

-

After stirring for 30 minutes, add 2-chloroacetyl chloride (1.2 eq).

-

Stir the reaction at room temperature for 16 hours.

-

Carefully quench the reaction with water and perform an aqueous workup.

-

Purify the product by column chromatography.

-

-

Deprotection and Cyclization:

-

Treat the product from the previous step with a deprotecting agent such as trifluoroacetic acid (TFA) in DCM to remove the Boc group.

-

After deprotection, neutralize the resulting amine salt with a base (e.g., triethylamine).

-

The intramolecular cyclization to form the morpholinone precursor may occur spontaneously or require heating.

-

-

Reduction to Morpholine:

-

To a solution of the morpholinone precursor in anhydrous THF, slowly add LAH (2.0 eq) at 0 °C.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solids and concentrate the filtrate.

-

Purify the crude this compound by distillation or column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can be used to determine the purity of the compound and confirm its molecular weight. A suitable capillary column (e.g., DB-5ms) can be used with a temperature gradient program. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Chiral High-Performance Liquid Chromatography (HPLC):

-

Enantiomeric purity is a critical parameter for chiral compounds. Chiral HPLC is the standard method for its determination.

-

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, a refractive index detector or coupling to a mass spectrometer may be necessary.

-

Procedure:

-

Dissolve a small amount of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile with the detector.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Mandatory Visualizations

Caption: 2D structure of 3-Ethylmorpholine.

References

- 1. This compound Manufacturer & Supplier in China | High Purity CAS 21545-70-6 | Applications, Safety, Price & SDS [chemheterocycles.com]

- 2. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum [chemicalbook.com]

- 3. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

(S)-3-Ethylmorpholine: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (S)-3-Ethylmorpholine, a key chiral intermediate in organic synthesis and pharmaceutical development. This document outlines its key physicochemical characteristics, presents detailed experimental protocols for their determination, and includes a workflow for the systematic characterization of such compounds.

Core Physical Properties of this compound

This compound is a colorless liquid at room temperature. A summary of its key physical properties is presented in the table below. It is important to note that some of the available data does not specify the stereoisomer; however, the physical properties of the racemate and the individual enantiomers are generally considered to be very similar.

| Physical Property | Value | Units |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 | g/mol |

| Appearance | Colorless Liquid | - |

| Boiling Point | 134 - 135 | °C |

| Density | 0.91 | g/cm³ |

| Solubility in Water | Soluble | - |

| Refractive Index | 1.437 | - |

| Flash Point | 32 | °C |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of this compound. The following section details standardized experimental methodologies for measuring its key physical parameters.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and reliable technique.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a Thiele tube or an oil bath.

-

The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued once a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Oscillating U-tube Method)

Modern digital density meters, operating on the oscillating U-tube principle, provide a rapid and highly accurate method for density determination, complying with standards such as ASTM D4052.

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

-

Calibrating fluids (e.g., dry air and deionized water)

-

Sample of this compound

Procedure:

-

The instrument's measuring cell is cleaned and dried.

-

A two-point calibration is performed using dry air and deionized water at a known temperature (e.g., 20°C).

-

The sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is injected into the measuring cell of the density meter.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

The measurement is typically repeated to ensure reproducibility. The temperature of the measurement is recorded.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is a valuable indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper or pipette

-

Sample of this compound

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (e.g., 20°C) and allowed to circulate through the prisms.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A drop of the this compound sample is placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the instrument's scale.

Determination of Aqueous Solubility (Qualitative)

A qualitative assessment of solubility in water is a fundamental first step in characterizing a compound's properties.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Distilled water

-

Sample of this compound

Procedure:

-

Approximately 1 mL of distilled water is placed in a clean test tube.

-

A small amount (e.g., 100 µL) of this compound is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1 minute).

-

The mixture is allowed to stand and is then visually inspected for the presence of a single, clear phase (indicating solubility) or for the presence of cloudiness, an emulsion, or separate layers (indicating insolubility or partial solubility).

Physicochemical Characterization Workflow

The systematic characterization of a small organic molecule like this compound is a critical process in research and development. The following diagram illustrates a typical workflow for determining its key physical and chemical properties.

(S)-3-Ethylmorpholine molecular weight and formula

This document provides a concise summary of the key physicochemical properties of (S)-3-Ethylmorpholine, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular attributes of this compound are detailed below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [2] |

| Molar Mass | 115.17 g/mol | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Boiling Point | 160.6 ± 15.0 °C at 760 mmHg | [3] |

| Flash Point | 54.2 ± 9.8 °C | [3] |

It is important to note that some sources may refer to the hydrochloride salt of this compound, this compound hydrochloride, which has a different molecular formula (C6H14ClNO) and molecular weight.[4]

Experimental Protocols and Biological Activity

Currently, publicly available literature from the initial search does not provide detailed experimental protocols or evidence of this compound's involvement in specific biological signaling pathways. This compound is primarily cataloged as a chemical intermediate, suggesting its principal use in the synthesis of other molecules rather than as a standalone bioactive agent.[1] Therefore, diagrams of signaling pathways or experimental workflows directly involving this compound cannot be generated at this time. Further research into specific applications of this molecule would be necessary to uncover such information.

References

Spectroscopic Data and Analysis of (S)-3-Ethylmorpholine: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for (S)-3-Ethylmorpholine is limited. The following guide utilizes data for the isomeric compound N-Ethylmorpholine to provide a representative analysis of a C6H13NO morpholine derivative. While the core functionalities are similar, the exact chemical shifts, vibrational frequencies, and fragmentation patterns will differ between these isomers. This document is intended for researchers, scientists, and drug development professionals as a reference for the types of spectroscopic data and methodologies applicable to the analysis of substituted morpholines.

Introduction

This compound is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a key pharmacophore in medicinal chemistry. Chiral morpholines, in particular, are important building blocks in the synthesis of various biologically active compounds. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and stereochemistry of such molecules during drug discovery and development. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a substituted ethylmorpholine, along with the detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for an ethylmorpholine derivative, based on available data for N-Ethylmorpholine.

Table 1: ¹H NMR Spectroscopic Data for N-Ethylmorpholine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | t | 4H | -O-CH₂- |

| ~2.4 - 2.6 | m | 4H | -N-CH₂- (ring) |

| ~2.3 - 2.5 | q | 2H | -N-CH₂-CH₃ |

| ~1.0 - 1.2 | t | 3H | -N-CH₂-CH₃ |

Note: Data is based on typical values for N-Ethylmorpholine and may vary depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for N-Ethylmorpholine

| Chemical Shift (δ) ppm | Assignment |

| ~67 | -O-CH₂- |

| ~54 | -N-CH₂- (ring) |

| ~52 | -N-CH₂-CH₃ |

| ~12 | -N-CH₂-CH₃ |

Note: Data is based on typical values for N-Ethylmorpholine and may vary depending on the solvent and instrument frequency.

Table 3: IR Spectroscopic Data for N-Ethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2800 | Strong | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (scissoring) |

| 1115 - 1140 | Strong | C-O-C stretch (asymmetric) |

| 1070 - 1100 | Strong | C-N stretch |

Note: This represents a typical IR absorption pattern for an N-alkylated morpholine.

Table 4: Mass Spectrometry (Electron Ionization) Data for N-Ethylmorpholine

| m/z | Relative Intensity (%) | Assignment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - CH₃]⁺ |

| 86 | High | [M - C₂H₅]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The solution should be homogeneous.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical experiment involves a 90° pulse and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a liquid sample, a "neat" spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3][4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chiral morpholine derivative.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Synthesis of Chiral Morpholines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its inherent conformational properties and ability to modulate physicochemical characteristics make it a valuable component in drug design. The stereochemistry of substituents on the morpholine ring often plays a crucial role in biological activity, necessitating the development of robust and efficient asymmetric synthetic methodologies. This guide provides a comprehensive overview of the core synthesis pathways for chiral morpholines, with a focus on data-driven comparison of methods and detailed experimental protocols.

Core Synthesis Strategies

The asymmetric synthesis of chiral morpholines can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. These include catalytic asymmetric hydrogenation, tandem reactions involving hydroamination, palladium-catalyzed carboaminations, organocatalytic cyclizations, and multicomponent reactions.

Asymmetric Hydrogenation of Unsaturated Morpholines

Asymmetric hydrogenation of prochiral dehydromorpholines represents a highly efficient and atom-economical approach to access chiral morpholines. This method typically employs chiral transition metal catalysts, most notably rhodium complexes with chiral bisphosphine ligands, to achieve high enantioselectivities.

A key example is the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex of a chiral bisphosphine ligand like SKP. This method provides access to a variety of 2-substituted chiral morpholines in excellent yields and with high enantiomeric excess (ee).[1][2][3]

Logical Pathway for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of a dehydromorpholine to a chiral morpholine.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate (R group) | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |

| Phenyl | 1 | DCM | 50 | 24 | >99 | 92 | [4] |

| 4-Fluorophenyl | 1 | DCM | 50 | 24 | >99 | 92 | [4] |

| 4-Chlorophenyl | 1 | DCM | 50 | 24 | >99 | 93 | [4] |

| 4-Bromophenyl | 1 | DCM | 50 | 24 | >99 | 94 | [4] |

| 2-Naphthyl | 1 | DCM | 50 | 24 | 98 | 91 | [4] |

| 2-Thienyl | 1 | DCM | 50 | 24 | 95 | 75 | [4] |

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [5]

-

Materials: 2-Phenyl-3,4-dihydro-2H-1,4-oxazine, [Rh(COD)₂]BF₄, (R)-SKP ligand, anhydrous Dichloromethane (DCM), Hydrogen gas, Autoclave.

-

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and the (R)-SKP ligand (1.1 mol%).

-

Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

-

The substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (1 equiv), is added to the catalyst solution.

-

The Schlenk tube is placed in an autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

-

The reaction is stirred at room temperature for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

-

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This powerful one-pot strategy enables the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[6][7] The process involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand and a hydrogen source like a formic acid/triethylamine azeotrope.[5][8]

Logical Pathway for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Caption: Tandem synthesis of a chiral morpholine from an aminoalkyne.

Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

| Substrate (R group) | Hydroamination Catalyst | ATH Catalyst | H₂ Source | Time (h) | Yield (%) | ee (%) | Reference |

| Phenyl | Ti(NMe₂)₄ | RuCl₂[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | 24 (Hydroam.) / 12 (ATH) | 95 | >99 | [8] |

| 4-Methoxyphenyl | Ti(NMe₂)₄ | RuCl₂[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | 24 (Hydroam.) / 12 (ATH) | 92 | >99 | [8] |

| 4-Chlorophenyl | Ti(NMe₂)₄ | RuCl₂[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | 24 (Hydroam.) / 12 (ATH) | 96 | 98 | [8] |

| Cyclohexyl | Ti(NMe₂)₄ | RuCl₂[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | 24 (Hydroam.) / 12 (ATH) | 85 | 95 | [8] |

Experimental Protocol: Tandem Hydroamination-Asymmetric Transfer Hydrogenation [5]

-

Materials: Aminoalkyne substrate, Ti(NMe₂)₄, RuCl₂[(S,S)-Ts-DPEN], Formic acid/triethylamine azeotrope (5:2), Toluene.

-

Procedure:

-

Hydroamination: A solution of the aminoalkyne substrate (1 equiv) and Ti(NMe₂)₄ (5 mol%) in toluene is heated at 110 °C for 24 hours in a sealed tube. The reaction is then cooled to room temperature.

-

Asymmetric Transfer Hydrogenation: A solution of RuCl₂[(S,S)-Ts-DPEN] (1 mol%) in the formic acid/triethylamine azeotrope is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with a saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination reactions provide a versatile route to substituted morpholines, including the stereoselective synthesis of cis-2,6-disubstituted piperazines, which can be adapted for morpholine synthesis. These reactions typically involve the coupling of an aminoalkene with an aryl or alkenyl halide.

Logical Workflow for Pd-Catalyzed Carboamination

Caption: General scheme for Pd-catalyzed carboamination.

Table 3: Palladium-Catalyzed Synthesis of cis-2,6-Disubstituted Piperazines (Adaptable for Morpholines)

| Amine Substrate | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | dr (cis:trans) | Reference |

| N-Boc-N'-allyl-ethylenediamine | 2-Bromonaphthalene | Pd₂(dba)₃ (1) | P(2-furyl)₃ (8) | NaOtBu | 85 | >20:1 | [9] |

| N-Boc-N'-allyl-ethylenediamine | 4-Bromoanisole | Pd₂(dba)₃ (1) | P(2-furyl)₃ (8) | NaOtBu | 78 | >20:1 | [9] |

| N-Boc-N'-allyl-ethylenediamine | 1-Bromonaphthalene | Pd₂(dba)₃ (1) | P(2-furyl)₃ (8) | NaOtBu | 81 | 14:1 | [9] |

Experimental Protocol: Pd-Catalyzed Carboamination [9]

-

Materials: Substituted ethylenediamine derivative, Aryl or alkenyl halide, Pd₂(dba)₃, P(2-furyl)₃, Sodium tert-butoxide (NaOtBu), Toluene.

-

Procedure:

-

A mixture of the amine (1.0 equiv), aryl bromide (1.2 equiv), NaOtBu (1.2 equiv), Pd₂(dba)₃ (1 mol%), and P(2-furyl)₃ (8 mol%) in toluene is heated at 105 °C for 8-10 hours.

-

The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash chromatography to afford the desired product.

-

Copper-Catalyzed Three-Component Synthesis

An efficient method for the synthesis of highly substituted, unprotected morpholines involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[3][6][10][11] This approach allows for significant structural diversity in the final products.

Logical Pathway for Copper-Catalyzed Three-Component Synthesis

Caption: Copper-catalyzed three-component synthesis of morpholines.

Table 4: Copper-Catalyzed Three-Component Synthesis of Morpholines

| Amino Alcohol | Aldehyde | Diazomalonate | Cu Catalyst (mol%) | Yield (%) | Reference |

| 2-amino-2-methylpropan-1-ol | p-tolualdehyde | Diethyl diazomalonate | CuI (5) | 65 | [6] |

| (±)-alaninol | p-tolualdehyde | Diethyl diazomalonate | CuI (5) | 70 | [6] |

| L-valinol | p-tolualdehyde | Diethyl diazomalonate | CuI (5) | 47 | [6] |

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis [6]

-

Materials: Amino alcohol, Aldehyde, Diazomalonate, Copper(I) iodide (CuI), Dichloromethane (DCM).

-

Procedure:

-

To a solution of the amino alcohol (1.0 equiv) and aldehyde (1.1 equiv) in DCM is added CuI (5 mol%).

-

The diazomalonate (1.2 equiv) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is filtered through a short pad of silica gel.

-

The filtrate is concentrated, and the residue is purified by flash chromatography to yield the morpholine product.

-

Conclusion

The synthesis of chiral morpholines is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the required stereochemical purity, and the availability of starting materials. The methods outlined in this guide, from highly efficient catalytic hydrogenations to versatile multicomponent reactions, provide a powerful toolkit for accessing this important class of heterocyclic compounds for applications in drug discovery and development. Further exploration into novel catalytic systems and the development of more sustainable and scalable processes will continue to shape the future of chiral morpholine synthesis.

References

- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - Organic Letters - Figshare [figshare.com]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 9. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Morpholine Motif: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Morpholines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—imparting metabolic stability, aqueous solubility, and a favorable pharmacokinetic profile—have made it a ubiquitous structural motif in a vast array of therapeutic agents.[1][][3] This guide provides a technical overview of the history and discovery of substituted morpholines, from their early beginnings to their role in blockbuster pharmaceuticals. We will explore the evolution of synthetic strategies and delve into detailed case studies of two landmark drugs, the antibiotic Linezolid and the antiemetic Aprepitant, showcasing their discovery, mechanism of action, and the pivotal role of the morpholine core.

Introduction: The Rise of a Privileged Scaffold

First synthesized in the early 20th century, the morpholine heterocycle, or tetrahydro-1,4-oxazine, was initially used in industrial applications such as a corrosion inhibitor and solvent.[4] Its potential in medicinal chemistry was not fully realized until the mid-20th century. The first morpholine-containing drug to be marketed was Preludin in 1955, an appetite suppressant.[4][5]

The value of the morpholine ring lies in its unique combination of features:

-

Physicochemical Balance: The presence of both a basic nitrogen atom and a polar ether oxygen allows for a fine-tuning of lipophilicity and hydrophilicity, which is crucial for optimizing blood-brain barrier penetration and overall pharmacokinetics.[][4]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic oxidation, particularly at the morpholine ring itself, which can improve a drug's half-life.[][4]

-

Synthetic Versatility: The secondary amine provides a convenient handle for introducing a wide variety of substituents, allowing chemists to explore vast chemical space and optimize structure-activity relationships (SAR).[4][6]

These properties have led to the incorporation of the morpholine scaffold into drugs targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[1][4][6]

Evolution of Synthetic Methodologies

The synthesis of substituted morpholines has evolved significantly over the decades, moving from classical methods to highly efficient and stereoselective modern strategies.

Classical Synthesis

The earliest and most direct industrial production of morpholine involves the dehydration of diethanolamine with concentrated sulfuric acid.[7] While effective for the parent compound, this method is not suitable for creating substituted derivatives with precise stereochemistry.

Modern Synthetic Strategies

Modern drug development demands enantiomerically pure compounds, driving the development of sophisticated synthetic routes. A common and versatile approach is the cyclization of 1,2-amino alcohols. This strategy leverages the vast pool of chiral amino alcohols available to construct complex morpholine derivatives.[8]

More recent innovations include palladium-catalyzed aerobic oxidative cyclizations and iron-catalyzed diastereoselective syntheses, offering even greater control and efficiency.[9] These advanced methods are critical for producing the complex, highly substituted morpholine cores found in modern pharmaceuticals.

Case Study 1: Linezolid - A New Class of Antibiotic

The emergence of multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) in the late 20th century created an urgent need for new antibiotics.[7] This led to the discovery and development of Linezolid by Pharmacia & Upjohn (now part of Pfizer) in the 1990s.[7][10] Approved by the FDA in 2000, it was the first member of the oxazolidinone class of antibiotics.[4][10]

Mechanism of Action

Linezolid possesses a unique mechanism of action that inhibits bacterial protein synthesis at the initiation stage, a step distinct from most other protein synthesis inhibitors.[8][11] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[4][8] This novel mechanism means there is little to no cross-resistance with other antibiotic classes.[7][11]

Quantitative Data: In Vitro Activity

Linezolid demonstrates potent activity against a wide range of Gram-positive pathogens. Its efficacy is often comparable to or greater than vancomycin, especially against resistant strains.

| Organism (Phenotype) | No. of Isolates | Linezolid MIC₅₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) | Vancomycin MIC₉₀ (μg/mL) |

| S. aureus (MRSA) | >1000 | 2 | 2 | 1 |

| S. pneumoniae (Pen-NS) | >500 | 1 | 1 | ≤0.5 |

| E. faecalis (VRE) | >200 | 2 | 2 | >128 |

| E. faecium (VRE) | >400 | 1-2 | 2 | >128 |

Data compiled from multiple surveillance studies. MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates. Pen-NS: Penicillin-Nonsusceptible. VRE: Vancomycin-Resistant Enterococci.[12][13][14]

Methodology Summary: Synthesis of Linezolid

The commercial synthesis of Linezolid has undergone significant refinement to improve efficiency and safety. A common strategy involves the construction of the core oxazolidinone ring followed by the addition of the morpholine-containing side chain.

Illustrative Synthetic Protocol Summary:

-

Oxazolidinone Formation: A key intermediate, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, is synthesized. This is often achieved by reacting a protected carbamate of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin in the presence of a strong base like n-butyllithium at low temperatures.[15]

-

Amine Installation: The chloromethyl group is converted to an aminomethyl group. A common method involves reaction with potassium phthalimide followed by hydrazinolysis to release the primary amine.[15][16]

-

Acetylation: The final step is the acetylation of the primary amine. The (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}amine intermediate is reacted with acetic anhydride or acetyl chloride to yield Linezolid.[16][17]

Note: This is a generalized summary. Industrial processes are highly optimized and may vary. These protocols often involve hazardous reagents (e.g., n-BuLi) and require strict control of reaction conditions.

Case Study 2: Aprepitant - Targeting Chemotherapy-Induced Emesis

Chemotherapy-induced nausea and vomiting (CINV) is a debilitating side effect of cancer treatment.[18] The discovery of the role of Substance P and its receptor, neurokinin-1 (NK-1), in the emetic pathway paved the way for a new class of antiemetics.[6][19] Aprepitant (EMEND®), developed by Merck and approved by the FDA in 2003, was the first-in-class NK-1 receptor antagonist.[18][20][21]

Mechanism of Action

Aprepitant is a highly selective, central NK-1 receptor antagonist.[9][22] Chemotherapeutic agents trigger the release of neurotransmitters, including Substance P, in the brain's vomiting center.[1][6] Substance P binds to NK-1 receptors, initiating the emetic reflex. Aprepitant crosses the blood-brain barrier and blocks these receptors, preventing Substance P from binding and thereby inhibiting both the acute and delayed phases of CINV.[1][18][22]

Quantitative Data: Clinical Efficacy

Aprepitant is typically used in a three-drug regimen with a 5-HT3 antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone). Clinical trials have consistently demonstrated the superiority of this regimen over the standard two-drug therapy.

| Clinical Trial Phase | Patient Population | End Point | Aprepitant Regimen Efficacy | Control Regimen Efficacy | P-value |

| Phase III (HEC) | Cisplatin-based chemo | Complete Response (Overall) | 72.3% | 50.8% | <0.015 |

| Phase III (MEC) | AC-based chemo (Breast Cancer) | Complete Response (Overall) | 50.8% | 42.5% | <0.015 |

| Phase III (Pediatric) | HEC or MEC | Complete Response (Delayed) | 50.7% | 26.0% | <0.025 |

Data compiled from multiple Phase III clinical trials. HEC: Highly Emetogenic Chemotherapy; MEC: Moderately Emetogenic Chemotherapy. Complete Response (CR) is defined as no vomiting and no use of rescue medication.[23][24][25][26]

Methodology Summary: Synthesis of Aprepitant

The synthesis of Aprepitant is a significant challenge due to its three contiguous stereocenters, including a complex morpholine acetal core. The initial manufacturing process was lengthy and inefficient. Merck later developed a highly innovative and greener synthesis.

Illustrative "Green" Synthetic Protocol Summary:

-

Oxazinone Formation & Resolution: The synthesis begins with the formation of a racemic oxazinone. A key innovation was the use of a "crystallization-induced diastereoselective transformation." This process uses a resolving agent that not only separates the desired enantiomer by crystallization but also racemizes the unwanted enantiomer in solution, allowing it to be converted to the desired form and dramatically increasing the yield.[27][28]

-

Stereoselective Acetalization: The enantiopure oxazinone undergoes a highly stereoselective Lewis acid-catalyzed trans-acetalization with a chiral alcohol, (R)-3,5-bis(trifluoromethyl)phenyl ethanol. This crucial step establishes the second and third stereocenters with high fidelity.[27][29]

-

Final Coupling: The resulting morpholine intermediate is then coupled with 3-chloromethyl-1,2,4-triazolin-5-one in the presence of a base to complete the synthesis of Aprepitant.[30]

This improved process reduced the number of steps from six to three, nearly doubled the overall yield, and eliminated significant amounts of chemical waste, including sodium cyanide and heavy metals.[28]

Conclusion and Future Outlook

The history of substituted morpholines is a testament to the power of a privileged scaffold in drug discovery. From its humble industrial origins, the morpholine ring has become an indispensable tool for medicinal chemists, enabling the creation of life-saving drugs like Linezolid and quality-of-life-improving therapies like Aprepitant. Its favorable ADME properties and synthetic tractability ensure its continued prominence. Future research will undoubtedly uncover new applications for this versatile heterocycle, with ongoing efforts to develop novel, even more efficient and stereoselective synthetic methodologies. The morpholine motif is set to remain a cornerstone of pharmaceutical development for the foreseeable future.[6]

References

- 1. anesthesiologydfw.com [anesthesiologydfw.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 7. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 9. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. Linezolid - Wikipedia [en.wikipedia.org]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mjima.org [mjima.org]

- 15. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 16. asianpubs.org [asianpubs.org]

- 17. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 18. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Aprepitant - Wikipedia [en.wikipedia.org]

- 22. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 23. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fda.gov [fda.gov]

- 26. ascopubs.org [ascopubs.org]

- 27. researchgate.net [researchgate.net]

- 28. chemistryforsustainability.org [chemistryforsustainability.org]

- 29. medkoo.com [medkoo.com]

- 30. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

The Role of (S)-3-Ethylmorpholine as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of (S)-3-Ethylmorpholine as a chiral auxiliary is an area with limited specific documentation in publicly available scientific literature. This guide, therefore, extrapolates from the well-established principles of asymmetric synthesis, the known applications of other morpholine derivatives, and general concepts of chiral auxiliaries to outline its potential role. The experimental protocols and quantitative data presented are illustrative and based on analogous systems.

Introduction to Chiral Auxiliaries and Asymmetric Synthesis

Asymmetric synthesis is a critical component of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The ideal chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, provide high stereoselectivity, and be removable under mild conditions for recovery and reuse.

Morpholine derivatives have attracted interest as potential chiral auxiliaries due to their conformationally rigid structure and the presence of a Lewis basic nitrogen atom, which can coordinate with metal ions and influence the stereochemical course of reactions. While specific data on this compound is scarce, its structural features suggest it could be a valuable tool in asymmetric synthesis.

General Workflow of a Chiral Auxiliary

The application of a chiral auxiliary like this compound in asymmetric synthesis typically follows a three-step process: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the desired chiral product.

Caption: General workflow for employing a chiral auxiliary.

Potential Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. A chiral auxiliary can be used to control the facial selectivity of the enolate addition to an aldehyde. In a hypothetical scenario, this compound could be used to synthesize chiral β-hydroxy carbonyl compounds.

Proposed Mechanism

The proposed mechanism involves the formation of a chiral enolate where the this compound moiety sterically hinders one face of the enolate, directing the approach of the aldehyde from the less hindered face. The rigidity of the morpholine ring and the stereogenic center at the 3-position are key to inducing high diastereoselectivity.

Caption: Proposed workflow for an asymmetric aldol reaction.

Hypothetical Quantitative Data

The following table presents hypothetical data for an asymmetric aldol reaction using N-propionyl-(S)-3-Ethylmorpholine with various aldehydes. This data is illustrative and serves as a potential target for future experimental work.

| Entry | Aldehyde | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | LDA | -78 | 92 | 95:5 |

| 2 | Isobutyraldehyde | KHMDS | -78 | 88 | 93:7 |

| 3 | Acetaldehyde | NaHMDS | -78 | 85 | 90:10 |

| 4 | Cinnamaldehyde | KHMDS | -78 | 90 | 93:7 |

Generalized Experimental Protocol: Asymmetric Aldol Reaction

Enolate Formation: To a solution of N-propionyl-(S)-3-Ethylmorpholine (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, freshly prepared lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The solution is stirred for 30 minutes.

Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

Workup: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed

Theoretical and Computational Approaches in the Development of Morpholine Derivatives: A Technical Guide

Abstract: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability and balanced lipophilicity, make it a valuable scaffold in drug design. This technical guide provides an in-depth overview of the core theoretical and computational methodologies employed in the study and development of novel morpholine derivatives. We detail the protocols for quantum chemical calculations, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations. Furthermore, we present quantitative data from recent studies targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections, summarized in structured tables for comparative analysis. Visualizations of key workflows and signaling pathways are provided to illustrate the practical application of these theoretical approaches in rational drug design for researchers, scientists, and drug development professionals.

Introduction: The Role of Morpholine in Drug Discovery

Morpholine, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is considered a privileged scaffold in medicinal chemistry. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[1][2] Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidepressant effects.[3][4][5]

The development of novel therapeutics is increasingly driven by computational methods that provide deep insights into molecular interactions and guide the rational design of more potent and selective drug candidates.[6] Theoretical studies allow researchers to predict the biological activity of novel compounds, understand their mechanism of action at an atomic level, and optimize their properties for clinical success. This guide focuses on the primary computational techniques applied to the study of morpholine derivatives.

Core Theoretical Methodologies: Detailed Protocols

The rational design of morpholine-based therapeutic agents relies on a suite of computational methods. Each technique offers unique insights, from the electronic structure of a single molecule to its dynamic behavior within a complex biological system.

Quantum Chemical Methods (Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in calculating properties like molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding a molecule's reactivity and interaction profile.[7][8]

Generalized Protocol:

-

Structure Optimization: The 3D structure of the morpholine derivative is optimized to find its lowest energy conformation. A common approach involves using the B3LYP functional with a 6-31G(d,p) or larger basis set.[7][9]

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Key electronic properties are calculated. This includes:

-

HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8]

-

Dipole Moment: This provides information about the overall polarity of the molecule.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site.[10] It is a fundamental tool for virtual screening and for understanding the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding affinity.[11][12]

Generalized Protocol:

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.[11][13]

-

Ligand Preparation: The 2D structure of the morpholine derivative is converted into a 3D conformation. Energy minimization is performed, and appropriate charges are assigned.[12]

-

Grid Generation: A docking grid or box is defined around the active site of the receptor. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to bind.[13]

-

Docking Simulation: A docking algorithm (e.g., genetic algorithm, incremental construction) is used to explore various poses of the ligand within the active site.[10]

-

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions.[10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[14][15] By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.[6][16]

Generalized Protocol:

-

Data Set Preparation: A dataset of morpholine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is divided into a training set (for model building) and a test set (for model validation).[14]

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) are calculated for each molecule in the dataset.[16]

-

Feature Selection: Statistical methods are used to select the subset of descriptors that have the most significant correlation with biological activity, avoiding overfitting.[14]

-

Model Generation: A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.[15][16]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using the test set and various statistical metrics (e.g., r², q²).[14]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This method is crucial for assessing the stability of the docked pose and understanding how the system fluctuates under physiological conditions.[17][18]

Generalized Protocol:

-

System Preparation: The highest-scoring pose from molecular docking is used as the starting structure. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking a physiological environment.[7][17]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[7]

-

Equilibration: The system is gradually heated and equilibrated under controlled conditions (e.g., NVT and NPT ensembles) to ensure it reaches a stable temperature and pressure.[7][18]

-

Production Run: The main simulation is run for a specified period (typically nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies) of all atoms is saved at regular intervals.[17]

-

Trajectory Analysis: The trajectory is analyzed to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

Applications and Case Studies in Drug Development

Theoretical studies have been successfully applied to develop morpholine derivatives against a variety of diseases. The following tables summarize key quantitative findings from the literature.

Anticancer Activity

Morpholine derivatives have been extensively studied as anticancer agents, targeting key proteins in cancer signaling pathways like mTOR and EGFR.

Table 1: Computational and In Vitro Data for Morpholine-Based Anticancer Agents

| Compound ID | Target | Method(s) Used | Key Quantitative Result(s) | Reference(s) |

|---|---|---|---|---|

| 10e (THQ Derivative) | mTOR | Docking, MD, MTT Assay | IC₅₀ = 0.033 µM (A549 cells) | [19] |

| 4f (Quinoline Derivative) | EGFR | Docking, DFT, Inhibition Assay | IC₅₀ = 0.015 µM (EGFR); HOMO-LUMO Gap = 4.13 eV | [8] |

| 2b (Generic Derivative) | SARS-CoV-2 Mpro | Molecular Docking | Binding Energy = -74.55 kcal/mol | [20] |

| 2e (Generic Derivative) | SARS-CoV-2 Mpro | Molecular Docking | Binding Energy = -60.29 kcal/mol |[20] |

Neurodegenerative Diseases

The morpholine scaffold is also prevalent in compounds designed to treat neurodegenerative diseases by targeting enzymes like cholinesterases.

Table 2: Data for Morpholine-Based Cholinesterase Inhibitors

| Compound ID | Target | Method(s) Used | Key Quantitative Result(s) | Reference(s) |

|---|---|---|---|---|

| 11g (Quinoline Derivative) | AChE / BChE | Docking, Inhibition Assay | AChE IC₅₀ = 1.94 µM; BChE IC₅₀ = 28.37 µM | [13] |

| 11a (Quinoline Derivative) | AChE | Kinetic Analysis | Mixed-type AChE inhibitor | [13] |

| Chalcone Hybrids | MAO-B / AChE | Inhibition Assay | MAO-B IC₅₀ as low as 0.030 µM |[21] |

QSAR Studies

QSAR models help elucidate the structural requirements for the biological activity of morpholine derivatives.

Table 3: Key Descriptors from a QSAR Study on Antioxidant Morpholine Derivatives

| Activity | Correlating Descriptors | Implication for Design | Reference(s) |

|---|

| Antioxidant Activity | Dipole moment, Molecular volume, Lipophilicity (logP), Hydration energy | Activity increases with higher dipole moment and hydrophilicity, and with smaller molecular size and lipophilicity. |[6] |

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships central to computational drug design.

Conclusion and Future Perspectives

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for morpholine derivatives. Methodologies such as DFT, molecular docking, QSAR, and MD simulations provide crucial insights that accelerate the design-synthesis-testing cycle, reduce costs, and lead to the development of safer and more effective medicines. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these models will continue to improve. The future of morpholine-based drug design will likely involve greater integration of artificial intelligence and machine learning with these established theoretical methods to explore vast chemical spaces and predict complex biological outcomes with even greater precision.[22][23] This synergy will undoubtedly continue to yield novel morpholine derivatives with enhanced therapeutic potential across a wide range of diseases.[23]

References

- 1. cusabio.com [cusabio.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. assaygenie.com [assaygenie.com]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 8. researchgate.net [researchgate.net]

- 9. Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. researchgate.net [researchgate.net]

- 13. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neovarsity.org [neovarsity.org]

- 15. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. Computational methods in developing quantitative structure-activity relationships (QSAR): a review. | Semantic Scholar [semanticscholar.org]

- 20. youtube.com [youtube.com]

- 21. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 22. tandfonline.com [tandfonline.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

Asymmetric Synthesis of Morpholine Scaffolds: A Technical Guide for Drug Development

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and biological activity.[1] The specific stereochemistry of substituents on the morpholine core can dramatically influence a compound's pharmacological profile, making stereocontrolled synthesis a critical aspect of drug design and development.[2] This technical guide provides an in-depth overview of asymmetric synthesis strategies to access chiral morpholine derivatives, with a focus on the use of chiral auxiliaries. It is intended for researchers, scientists, and professionals in the field of drug development.

Morpholine and its derivatives are integral components of numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-neurodegenerative properties.[3] The ability to synthesize these complex molecules as single enantiomers is paramount for ensuring therapeutic efficacy and minimizing off-target effects.[4] Asymmetric synthesis provides the tools to achieve this, with chiral auxiliaries representing a robust and reliable strategy.[5]

Core Strategy: The Chiral Auxiliary Approach

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] This method is a cornerstone of asymmetric synthesis, enabling the creation of new stereocenters with a high degree of control. The general workflow for employing a chiral auxiliary is a three-step process:

-

Attachment: The chiral auxiliary is covalently bonded to the starting material (substrate).

-

Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition) is performed. The chiral auxiliary shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thereby creating the desired stereocenter.

-

Cleavage: The auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. Ideally, the auxiliary can be recovered and reused.[4]

This logical workflow provides a reliable pathway to chiral products.

Key Methodologies and Applications

Several asymmetric reactions can be controlled using morpholine-based chiral auxiliaries or are used to construct the chiral morpholine ring itself. This section details prominent examples, including quantitative data on their efficiency.

Diastereoselective Synthesis of Morpholin-2-ones with Pseudoephedrine

A powerful strategy for accessing chiral morpholines involves the diastereoselective synthesis of morpholin-2-one precursors using pseudoephedrine as a chiral auxiliary.[6][7] This method allows for the practical and high-yielding synthesis of chiral 1,2-amino alcohols, which are direct precursors to C-3 substituted morpholines.[6][7]

The reaction typically involves the condensation of an arylglyoxal with pseudoephedrine, followed by a Brønsted acid-catalyzed rearrangement to yield the morpholinone product with high selectivity.[6][7]

| Entry | Arylglyoxal (Ar) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Phenyl | 3-Phenyl-morpholin-2-one precursor | >20:1 | 95 |

| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-morpholin-2-one precursor | >20:1 | 98 |

| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-morpholin-2-one precursor | >20:1 | 91 |

| 4 | 2-Naphthyl | 3-(2-Naphthyl)-morpholin-2-one precursor | >20:1 | 93 |

Table 1: Diastereoselective synthesis of morpholin-2-one precursors using pseudoephedrine auxiliary. Data is illustrative based on reports of high yields and selectivities.[6][7]

Asymmetric Hydrogenation of Dehydromorpholines

Another efficient, atom-economical route to chiral morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[8][9] This "after cyclization" approach uses a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand (e.g., SKP), to deliver hydrogen across the double bond with high facial selectivity. This method is notable for producing quantitative yields and excellent enantioselectivities.[8][9]

| Entry | Substrate (R group) | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |

| 1 | Phenyl | 1.0 | 99 | >99 |

| 2 | 4-Fluorophenyl | 1.0 | 99 | >99 |

| 3 | 2-Thienyl | 1.0 | 98 | >99 |

| 4 | Cyclohexyl | 1.0 | 97 | >99 |

Table 2: Rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[8][9]

Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Asymmetric Aldol Reaction

This protocol outlines the formation of a carbon-carbon bond using a chiral auxiliary to control the stereochemistry of the resulting β-hydroxy carbonyl compound, a common precursor for morpholine synthesis.

-

Enolate Formation: The substrate-auxiliary adduct (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM) and cooled to -78 °C under an inert atmosphere (e.g., Argon, Nitrogen). A strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to form the corresponding Z-enolate. The solution is stirred for 30-60 minutes at -78 °C.

-

Aldol Addition: The aldehyde electrophile (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) and is typically stirred for 1-4 hours at this temperature.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.[4]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation

This protocol describes the reduction of a cyclic imine intermediate to a chiral morpholine using a ruthenium catalyst.[10]

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, a ruthenium precursor (e.g., RuCl₂(PPh₃)₃) (1 mol %) and a chiral ligand (e.g., (S,S)-Ts-DPEN) are dissolved in a suitable solvent.

-

Reaction Setup: The cyclic imine substrate (formed in situ from a hydroamination step) is dissolved in a formic acid/triethylamine azeotrope (HCOOH/TEA).

-

Hydrogenation: The catalyst solution is added to the substrate solution. The reaction is stirred at room temperature for 12-24 hours.

-

Quenching and Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final chiral morpholine.[2][10]

Mechanistic Visualization

Understanding the transition state is key to rationalizing the high stereoselectivity of these reactions. The following diagram illustrates the proposed transition state for an asymmetric aldol reaction using an oxazolidinone-type auxiliary, a classic example that informs the stereochemical control in related systems. The auxiliary effectively blocks one face of the Z-enolate, directing the aldehyde to approach from the opposite side.

The asymmetric synthesis of morpholines is a vital field of research, providing access to enantiomerically pure compounds essential for the development of next-generation therapeutics. The use of chiral auxiliaries offers a reliable and highly selective method for controlling stereochemistry during the construction of the morpholine core or its precursors. Methodologies such as diastereoselective aldol reactions and asymmetric hydrogenations consistently deliver high yields and stereoselectivities. The protocols and data presented in this guide serve as a foundational resource for scientists dedicated to leveraging stereochemistry for the advancement of medicinal chemistry and drug discovery.

References

- 1. Item - Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C - American Chemical Society - Figshare [acs.figshare.com]

- 2. benchchem.com [benchchem.com]

- 3. Stereoselective synthesis of C-substituted morpholine derivatives using reductive etherification reaction: total synthesis of chelonin C. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

An In-depth Technical Guide to (S)-3-Ethylmorpholine

This technical guide provides a comprehensive overview of the available chemical identifiers, properties, and general synthetic approaches for (S)-3-Ethylmorpholine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

A summary of the key identifiers for 3-ethylmorpholine and its (S)-hydrochloride salt is presented below. Due to the lack of a specific entry for this compound free base, some data is derived from the racemic mixture.